molecular formula C11H22N2O B12308041 rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers

rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers

Cat. No.: B12308041
M. Wt: 198.31 g/mol
InChI Key: LKFUIYHIYQDVKG-UHFFFAOYSA-N
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Description

rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol, Mixture of diastereomers, is a compound that belongs to the class of azaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. This particular compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other.

Preparation Methods

The preparation of rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol can be achieved through various synthetic routes. One common method involves the kinetic resolution of racemic acetates, catalyzed by lipases, via hydrolysis reaction. Alternatively, the kinetic resolution of the racemic alcohol can be achieved via acetylation reaction . Industrial production methods typically involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol include other azaspiro compounds and spirocyclic amines. These compounds share the spirocyclic structure but differ in their substituents and stereochemistry. The uniqueness of rac-(6R,7R)-7-amino-2-methyl-1-(propan-2-yl)-2-azaspiro[3.4]octan-6-ol lies in its specific stereochemistry and the presence of the amino and methyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

7-amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol

InChI

InChI=1S/C11H22N2O/c1-7(2)10-11(6-13(10)3)4-8(12)9(14)5-11/h7-10,14H,4-6,12H2,1-3H3

InChI Key

LKFUIYHIYQDVKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2(CC(C(C2)O)N)CN1C

Origin of Product

United States

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